Erasis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erasis, also known as erythromycin acistrate, is a macrolide antibiotic derived from erythromycin. It is characterized by a large macrocyclic lactone ring and is used primarily for its antibacterial properties. This compound is effective against a wide range of Gram-positive and some Gram-negative bacteria, making it a valuable compound in the treatment of various bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erasis is synthesized through the acetylation of erythromycin A. The process involves the reaction of erythromycin A with acetyl chloride and sodium bicarbonate in ethyl acetate, followed by a reaction with stearic acid . This method ensures the formation of erythromycin acistrate with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet medical demand. The use of advanced purification techniques ensures that the final product is of pharmaceutical grade .
Analyse Des Réactions Chimiques
Types of Reactions
Erasis undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at various positions on the lactone ring and sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various erythromycin derivatives, each with unique pharmacological properties. These derivatives can be tailored for specific therapeutic applications .
Applications De Recherche Scientifique
Erasis has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide synthesis and modification.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Applied in the treatment of bacterial infections, particularly respiratory tract infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in quality control
Mécanisme D'action
Erasis exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets include the peptidyl transferase center and the exit tunnel of the ribosome .
Comparaison Avec Des Composés Similaires
Erasis is similar to other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin. it has unique properties that make it distinct:
Erythromycin: The parent compound, with a similar spectrum of activity but different pharmacokinetics.
Clarithromycin: More stable in acidic conditions and has a broader spectrum of activity.
Azithromycin: Known for its extended half-life and better tissue penetration .
This compound stands out due to its specific modifications, which enhance its stability and efficacy in treating bacterial infections.
Propriétés
Formule moléculaire |
C57H105NO16 |
---|---|
Poids moléculaire |
1060.4 g/mol |
Nom IUPAC |
[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] acetate;octadecanoic acid |
InChI |
InChI=1S/C39H69NO14.C18H36O2/c1-15-27-39(11,47)32(43)21(4)29(42)19(2)17-37(9,46)34(54-36-31(51-25(8)41)26(40(12)13)16-20(3)49-36)22(5)30(23(6)35(45)52-27)53-28-18-38(10,48-14)33(44)24(7)50-28;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h19-24,26-28,30-34,36,43-44,46-47H,15-18H2,1-14H3;2-17H2,1H3,(H,19,20)/t19-,20-,21+,22+,23-,24+,26+,27-,28+,30+,31-,32-,33+,34-,36+,37?,38-,39-;/m1./s1 |
Clé InChI |
FPEVNWDVXZGKCD-MVZDIQQISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O.CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](CC([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)C)(C)O)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.